molecular formula C7H10BrClO B8756490 2-Bromo-2-cyclopentylacetyl chloride

2-Bromo-2-cyclopentylacetyl chloride

Cat. No.: B8756490
M. Wt: 225.51 g/mol
InChI Key: NLFYPILXYRGBFK-UHFFFAOYSA-N
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Description

2-Bromo-2-cyclopentylacetyl chloride (CAS: Not explicitly listed in evidence) is a halogenated acetyl chloride derivative featuring a cyclopentyl substituent and a bromine atom at the alpha position. This compound is structurally characterized by its reactive acyl chloride group (-COCl), which enables it to act as an electrophilic intermediate in organic synthesis. The cyclopentyl moiety confers steric bulk, influencing its reactivity and selectivity in comparison to simpler acetyl chlorides.

Properties

Molecular Formula

C7H10BrClO

Molecular Weight

225.51 g/mol

IUPAC Name

2-bromo-2-cyclopentylacetyl chloride

InChI

InChI=1S/C7H10BrClO/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4H2

InChI Key

NLFYPILXYRGBFK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C(=O)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following table summarizes key structural and functional differences between 2-bromo-2-cyclopentylacetyl chloride and related compounds:

Compound Name Molecular Formula Substituents Key Features
This compound C₇H₁₀BrClO (inferred) Cyclopentyl, Br, COCl Bulky cyclopentyl group enhances steric hindrance; moderate electrophilicity
2-Bromo-5-fluorobenzyl chloride C₇H₅BrClF Benzyl, Br, F, Cl Aromatic ring with halogen substituents; higher stability but lower reactivity
2-Bromo-2,2-diphenylacetyl chloride C₁₄H₁₀BrClO Two phenyl groups, Br, COCl High steric hindrance from phenyl groups; slower reaction kinetics
Methyl 2-bromo-2-cyclopropylideneacetate C₇H₉BrO₂ Cyclopropane ring, ester group Strain from cyclopropane enhances reactivity; ester group modifies solubility

Preparation Methods

Formation of Cyclopentylacetyl Chloride

Cyclopentylacetic acid is treated with thionyl chloride (SOCl₂) under reflux to produce cyclopentylacetyl chloride. The reaction proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both the solvent and chlorinating agent.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (acid:SOCl₂)

  • Temperature: 70–80°C

  • Duration: 4–6 hours

  • Yield: >90% (crude), 85–88% after distillation.

Excess SOCl₂ is removed under reduced pressure, and the product is purified via fractional distillation.

α-Bromination via HVZ Reaction

The HVZ reaction introduces a bromine atom at the α-carbon of the acyl chloride. Red phosphorus catalyzes the reaction between cyclopentylacetyl chloride and bromine (Br₂), generating 2-bromo-2-cyclopentylacetyl chloride.

Reaction Conditions:

  • Catalyst: Red phosphorus (5–10 wt% of acyl chloride)

  • Bromine: 1.1–1.3 equivalents

  • Temperature: 85–95°C

  • Duration: 6.5–7.5 hours

  • Yield: 70–75%.

Mechanistic Insight:
Red phosphorus reacts with Br₂ to form phosphorus tribromide (PBr₃), which abstracts an α-hydrogen from the acyl chloride, forming a radical intermediate. Bromine then quenches the radical, yielding the brominated product.

Purification:
The crude product is rectified under vacuum (0.1–0.8 mmHg), collecting the fraction at 130–133°C.

Photochemical Bromination Using Ultraviolet Irradiation

An alternative method employs ultraviolet (UV) light to initiate radical bromination, bypassing the need for phosphorus catalysts. This approach is adapted from protocols for synthesizing structurally related bromocyclopentane derivatives.

Reaction Setup

A solution of cyclopentylacetyl chloride and bromine (or bromodichloronitromethane) in an inert solvent (e.g., benzene, hexane) is irradiated with a 450-watt UV lamp under nitrogen atmosphere.

Key Parameters:

  • Solvent: Benzene or toluene

  • Molar Ratio: 1:1–1:3 (acyl chloride:Br₂)

  • Temperature: 25–30°C

  • Irradiation Duration: 8–12 hours

  • Yield: 60–65%.

Advantages:

  • Avoids corrosive phosphorus catalysts.

  • Suitable for heat-sensitive intermediates.

Limitations:

  • Lower yield compared to HVZ method.

  • Requires specialized photochemical equipment.

Alternative Bromination Strategies

Use of Phosphorus Tribromide (PBr₃)

PBr₃ can directly brominate cyclopentylacetic acid at the α-position before acylation. However, this method risks over-bromination and requires stringent stoichiometric control.

Reaction Pathway:

  • Cyclopentylacetic acid + PBr₃ → 2-bromo-2-cyclopentylacetic acid

  • Acylation with SOCl₂ → this compound

Yield: 50–60% (two-step).

Radical Initiation with Peroxides

Tert-butyl hydroperoxide (TBHP) or dibenzoyl peroxide (BPO) can initiate radical bromination in the presence of Br₂. This method is less common due to side reactions but offers moderate yields under optimized conditions.

Comparative Analysis of Methods

Parameter HVZ Method Photochemical PBr₃ Route
Yield 70–75%60–65%50–60%
Purity >98%95–97%90–92%
Reaction Time 6.5–7.5 hours8–12 hours10–14 hours
Equipment Cost ModerateHighLow
Scalability IndustrialLab-scaleLab-scale
Safety Concerns Handling Br₂, PUV exposurePBr₃ toxicity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-2-cyclopentylacetyl chloride, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves halogenation of cyclopentylacetic acid derivatives using brominating agents (e.g., PBr₃ or HBr) under anhydrous conditions. Key steps include maintaining low temperatures (0–5°C) to suppress side reactions and using inert atmospheres (N₂/Ar) to avoid hydrolysis .
  • Critical Parameters : Reaction time, stoichiometry of brominating agents, and solvent choice (e.g., dichloromethane or THF) significantly affect purity. Post-reaction purification via fractional distillation or column chromatography is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopentyl and acetyl-bromo groups.
  • HPLC/GC-MS : Quantify purity (>97% by GC) and detect halogenated byproducts .
  • FT-IR : Identify carbonyl (C=O, ~1750 cm⁻¹) and C-Br (~600 cm⁻¹) stretches.
    • Table 1 : Common Analytical Parameters
TechniquePurposeKey Peaks/Features
¹H NMRStructural confirmationδ 1.5–2.5 (cyclopentyl protons), δ 3.2–3.5 (acetyl protons)
GC-MSPurity assessmentRetention time alignment with standards

Q. What safety protocols are essential when handling this compound?

  • Handling : Use fume hoods, chemical-resistant gloves (nitrile), and eye protection. Avoid skin contact due to acyl chloride reactivity.
  • First Aid :

  • Inhalation : Move to fresh air; administer oxygen if needed .
  • Skin Contact : Rinse with water for 15 minutes; apply neutralizing agents (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., hydrolysis or over-bromination)?

  • Strategies :

  • Temperature Control : Perform reactions at –10°C to slow hydrolysis while maintaining bromination efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
  • Solvent Polarity : Low-polarity solvents (e.g., hexane) reduce nucleophilic attack on the acyl chloride group.

Q. How should researchers address contradictions in reported reactivity data (e.g., divergent yields in analogous halogenations)?

  • Root-Cause Analysis :

  • Parameter Comparison : Compare temperature, solvent, and reagent purity across studies.
  • Byproduct Profiling : Use LC-MS to identify undocumented impurities influencing yield discrepancies .
    • Case Study : Inconsistent yields in bromoacetyl chloride syntheses were traced to trace moisture levels (<0.1% water reduces yield by 20–30%) .

Q. What mechanistic insights explain the electrophilic reactivity of this compound in nucleophilic substitutions?

  • Reactivity Profile : The electron-withdrawing cyclopentyl and bromo groups enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or alcohols).
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with varying nucleophiles (e.g., aniline vs. ethanol) .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are dominant?

  • Stability Data :

  • Short-Term : Stable at –20°C for 6 months in sealed, argon-flushed vials.
  • Degradation Pathways : Hydrolysis to 2-cyclopentylacetic acid (major) and Br⁻ release (detectable via ion chromatography) .

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